molecular formula C15H16BF3O2S B1398672 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane CAS No. 1184850-41-6

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane

Cat. No. B1398672
M. Wt: 328.2 g/mol
InChI Key: PTGDBDNGKFAFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of boric acid, specifically a boronic acid pinacol ester . These compounds are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have unique structures that give them good biological activity and pharmacological effects .


Molecular Structure Analysis

The structure of similar compounds is usually verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is often applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene derivatives are important in various fields, including pharmaceuticals, materials science, and organic electronics. The synthesis of thiophene derivatives has been a significant area of research due to their valuable bioactivities and wide range of applications. For instance, thiophene analogues have been synthesized and evaluated for potential carcinogenicity, considering the biological activity retention when replacing aromatic rings with isosteric or isoelectronic aromatic rings, such as in benzidine and 4-aminobiphenyl analogues (Ashby et al., 1978).

Benzoxaboroles and Organic Synthesis

Benzoxaboroles, compounds related to the borylated thiophenes, have seen new applications due to their unique properties and biological activities. These compounds, derived from phenylboronic acids, have been studied for their role as building blocks in organic synthesis, biological activity, and potential in drug development. Their synthesis and applications cover a broad spectrum, from serving as molecular receptors for sugars and glycoconjugates to their role in clinical trials for their antimicrobial and anti-inflammatory properties (Adamczyk-Woźniak et al., 2009).

Drug Design and Molecular Synthesis

The compound's relevance extends to drug design, where structural modifications of bioactive molecules, including thiophene and benzothiophene derivatives, are explored for optimized antiviral, antitumor, and antimicrobial actions. Such research underscores the importance of thiophene derivatives in medicinal chemistry, demonstrating the potential for developing new therapeutic agents with enhanced efficacy and selectivity (Ostrowski, 2022).

Environmental and Analytical Chemistry

The study of organosulfur compounds, like those related to "4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane," in environmental samples highlights the need for understanding their stability, degradation pathways, and potential environmental impact. For example, condensed thiophenes found in petroleum and their biodegradation have been reviewed to understand their toxicity and environmental fate (Kropp & Fedorak, 1998).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BF3O2S/c1-13(2)14(3,4)21-16(20-13)12-8-9-7-10(15(17,18)19)5-6-11(9)22-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGDBDNGKFAFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725462
Record name 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane

CAS RN

1184850-41-6
Record name 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.